3,5-Dichloroquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloroquinolin-4-ol is a heterocyclic aromatic compound with the molecular formula C9H5Cl2NO. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a hydroxyl group at the 4th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloroquinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and chlorination steps . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials, with subsequent chlorination to introduce the chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts, such as transition metals, and controlled temperature and pressure conditions are crucial for efficient production. Green chemistry approaches, including the use of ionic liquids and microwave irradiation, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3,5-Dichloroquinolin-4-ol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids by intercalating into DNA, thereby preventing replication and transcription. In anticancer research, it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, lacking the chlorine and hydroxyl substitutions.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitutions.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for treating autoimmune diseases
Uniqueness
3,5-Dichloroquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in substitution reactions, while the hydroxyl group contributes to its potential as an antimicrobial and anticancer agent .
Properties
Molecular Formula |
C9H5Cl2NO |
---|---|
Molecular Weight |
214.04 g/mol |
IUPAC Name |
3,5-dichloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-2-1-3-7-8(5)9(13)6(11)4-12-7/h1-4H,(H,12,13) |
InChI Key |
XOJXGDQMNWRRTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C(=CN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.